REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C[Si](C)(C)CC[OH:17].[H-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([OH:17])[CH:5]=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)F)C(F)(F)F
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCO)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
302 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 5 minutes a thick white suspension had formed
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature slowly
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with ice water (50 mL)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo for 16 hours
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |